molecular formula C13H12BrN3O B12093193 8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one

8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one

Cat. No.: B12093193
M. Wt: 306.16 g/mol
InChI Key: VPHCXJUQXVYGCN-UHFFFAOYSA-N
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Description

8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that belongs to the imidazoquinoline family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the iodine-mediated decarboxylative cyclization of α-amino acids and 2-methyl quinolines under metal-free conditions . This reaction is carried out in the presence of iodine in N,N-dimethylformamide (DMF) at elevated temperatures, resulting in moderate to good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of environmentally friendly processes to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can result in a variety of functionalized imidazoquinolines.

Scientific Research Applications

8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to modulate biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with DNA/RNA synthesis. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other imidazoquinoline derivatives. Its bromine atom and isopropyl group can influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C13H12BrN3O

Molecular Weight

306.16 g/mol

IUPAC Name

8-bromo-1-propan-2-yl-3H-imidazo[4,5-c]quinolin-2-one

InChI

InChI=1S/C13H12BrN3O/c1-7(2)17-12-9-5-8(14)3-4-10(9)15-6-11(12)16-13(17)18/h3-7H,1-2H3,(H,16,18)

InChI Key

VPHCXJUQXVYGCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C3C=C(C=CC3=NC=C2NC1=O)Br

Origin of Product

United States

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